molecular formula C17H26N2O2S B13831812 Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio- CAS No. 32412-16-1

Benzamide, p-isopropoxy-N-(3-morpholinopropyl)thio-

Katalognummer: B13831812
CAS-Nummer: 32412-16-1
Molekulargewicht: 322.5 g/mol
InChI-Schlüssel: ICTUQVMPIPNXLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide typically involves the reaction of p-isopropoxybenzoyl chloride with N-(3-morpholinopropyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is then stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiobenzamide and morpholinopropyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

p-Isopropoxy-N-(3-morpholinopropyl)thiobenzamide is unique due to its combination of an isopropoxy group, a morpholinopropyl chain, and a thiobenzamide core. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .

Eigenschaften

CAS-Nummer

32412-16-1

Molekularformel

C17H26N2O2S

Molekulargewicht

322.5 g/mol

IUPAC-Name

N-(3-morpholin-4-ylpropyl)-4-propan-2-yloxybenzenecarbothioamide

InChI

InChI=1S/C17H26N2O2S/c1-14(2)21-16-6-4-15(5-7-16)17(22)18-8-3-9-19-10-12-20-13-11-19/h4-7,14H,3,8-13H2,1-2H3,(H,18,22)

InChI-Schlüssel

ICTUQVMPIPNXLW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=C(C=C1)C(=S)NCCCN2CCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.